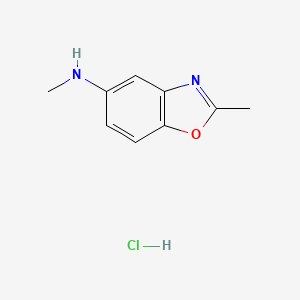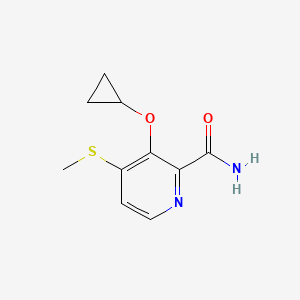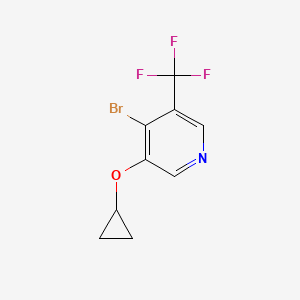
4-Bromo-3-cyclopropoxy-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-cyclopropoxy-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C9H7BrF3NO and a molecular weight of 282.06 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and a trifluoromethyl group attached to a pyridine ring. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
The synthesis of 4-Bromo-3-cyclopropoxy-5-(trifluoromethyl)pyridine involves several steps. One common method is the displacement of iodide from iodobromopyridine using in situ generated (trifluoromethyl)copper . This reaction typically requires specific conditions, such as the presence of a base and a suitable solvent, to ensure high yield and purity. Industrial production methods may involve scaling up this reaction and optimizing the conditions to achieve consistent results.
Chemical Reactions Analysis
4-Bromo-3-cyclopropoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents for these reactions include palladium catalysts, boron reagents, and bases. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
4-Bromo-3-cyclopropoxy-5-(trifluoromethyl)pyridine has several scientific research applications:
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-cyclopropoxy-5-(trifluoromethyl)pyridine depends on its specific application. In general, the compound interacts with molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom, cyclopropoxy group, and trifluoromethyl group contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
4-Bromo-3-cyclopropoxy-5-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
3-Bromo-5-(trifluoromethyl)pyridine: This compound has a similar structure but lacks the cyclopropoxy group.
4-Bromo-3-(trifluoromethyl)aniline: This compound has an aniline group instead of a cyclopropoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7BrF3NO |
|---|---|
Molecular Weight |
282.06 g/mol |
IUPAC Name |
4-bromo-3-cyclopropyloxy-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H7BrF3NO/c10-8-6(9(11,12)13)3-14-4-7(8)15-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
ZIONDGFRXJCVCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CN=C2)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


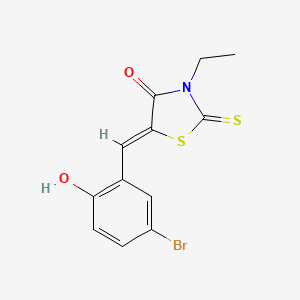
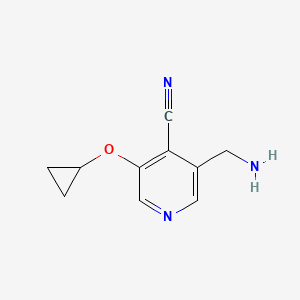
![Ethyl 3-[2-[(4-ethoxy-4-oxobutan-2-ylidene)amino]ethylimino]butanoate](/img/structure/B14806818.png)
![(R,R,2S)--Methoxy--methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide](/img/structure/B14806822.png)
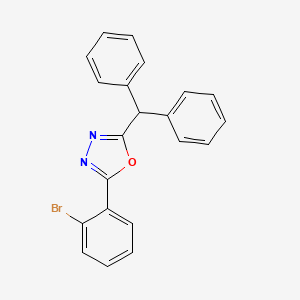

![2-(4-chloro-2,3-dimethylphenoxy)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B14806850.png)
![(9aR,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B14806851.png)

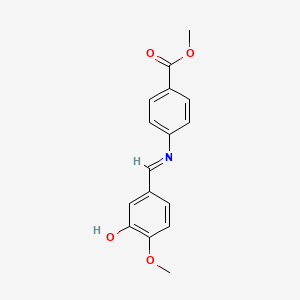
![Endo-8-azabicyclo[3.2.1]octan-3-yl carbamate](/img/structure/B14806866.png)
